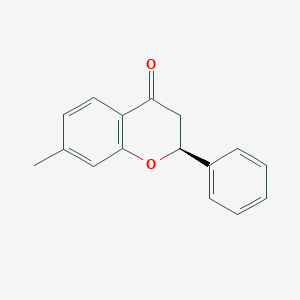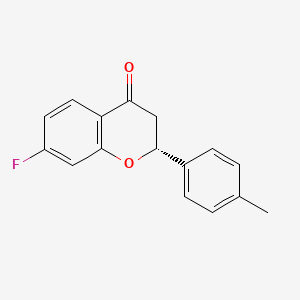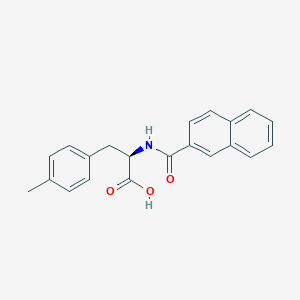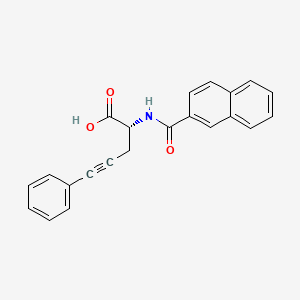
(S)(+)-7-methyl-2-phenylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)(+)-7-methyl-2-phenylchroman-4-one is a chiral flavonoid derivative known for its potential pharmacological properties. This compound is part of the chromanone family, which is characterized by a benzopyran ring system. It has been studied for its potential as a selective monoamine oxidase-B inhibitor, which makes it a candidate for treating neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)(+)-7-methyl-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the chromanone structure. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)(+)-7-methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, organometallic compounds
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, organometallic complexes
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating enzyme activity, particularly monoamine oxidase-B.
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease due to its selective inhibition of monoamine oxidase-B.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of (S)(+)-7-methyl-2-phenylchroman-4-one involves its interaction with monoamine oxidase-B, an enzyme responsible for the breakdown of monoamines in the brain. By inhibiting this enzyme, the compound increases the levels of monoamines, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets include the active site of monoamine oxidase-B, where the compound binds and prevents the enzyme from catalyzing the oxidation of monoamines .
Comparaison Avec Des Composés Similaires
(S)(+)-7-methyl-2-phenylchroman-4-one can be compared with other flavonoid derivatives such as:
- 7-methoxyflavone
- 7-hydroxyflavone
- 7-ethoxyflavone
These compounds share a similar benzopyran ring system but differ in their substituents, which can affect their pharmacological properties. This compound is unique due to its specific chiral configuration and its potent inhibition of monoamine oxidase-B, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(2S)-7-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(17)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3/t15-/m0/s1 |
Clé InChI |
FNOKOVWLKVWYRY-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2r)-2-[(4-Benzylphenoxy)methyl]pyrrolidine](/img/structure/B10838570.png)


![3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838594.png)

![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838612.png)
